molecular formula C11H7N3O2 B141831 1-(2-Furoyl)-1H-benzotriazole CAS No. 144223-33-6

1-(2-Furoyl)-1H-benzotriazole

Cat. No.: B141831
CAS No.: 144223-33-6
M. Wt: 213.19 g/mol
InChI Key: AFORMRZDGRLVBW-UHFFFAOYSA-N
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Description

1-(2-Furoyl)-1H-benzotriazole is a heterocyclic compound that contains both a furan ring and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Furoyl)-1H-benzotriazole can be synthesized through the reaction of 2-furoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile under reflux conditions. The general reaction scheme is as follows:

2-Furoyl chloride+BenzotriazoleBaseThis compound\text{2-Furoyl chloride} + \text{Benzotriazole} \xrightarrow{\text{Base}} \text{this compound} 2-Furoyl chloride+BenzotriazoleBase​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)-1H-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzotriazole moiety can be reduced under specific conditions.

    Substitution: Both the furan and benzotriazole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Various substituted furan and benzotriazole derivatives.

Scientific Research Applications

1-(2-Furoyl)-1H-benzotriazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)-1H-benzotriazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and benzotriazole moieties can interact with various molecular targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furoyl)piperazine: Contains a furan ring and a piperazine moiety.

    1-(2-Furoyl)thiourea: Contains a furan ring and a thiourea moiety.

    1-(2-Furoyl)benzamide: Contains a furan ring and a benzamide moiety.

Uniqueness

1-(2-Furoyl)-1H-benzotriazole is unique due to the presence of both a furan ring and a benzotriazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzotriazol-1-yl(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c15-11(10-6-3-7-16-10)14-9-5-2-1-4-8(9)12-13-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFORMRZDGRLVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355166
Record name 1-(2-Furoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144223-33-6
Record name 1-(2-Furoyl)benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144223-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Furoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Furoyl)-1H-benzotriazole
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